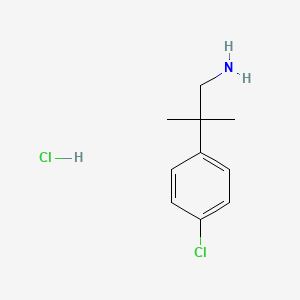
2-(4-Chlorophenyl)-2-methylpropylamine HCl
Overview
Description
The compound “2-(4-Chlorophenyl)-2-methylpropylamine HCl” is a type of organic compound known as an amine, which contains a nitrogen atom with a lone pair of electrons . The “2-(4-Chlorophenyl)” part indicates the presence of a chlorophenyl group at the second carbon atom in the propylamine chain .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenyl)-2-methylpropylamine HCl” were not found, similar compounds are often synthesized through methods such as aminomethylation or reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-2-methylpropylamine HCl” would depend on its molecular structure. For example, similar compounds like chlorophenols are solids at room temperature .Scientific Research Applications
3. Synthesis of Antihistamines
- Methods of Application : The common intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine is prepared from (4-chlorophenyl)(phenyl)-methanone in three steps with excellent yields .
- Results or Outcomes : The synthesis resulted in the production of antihistamine drugs clocinizine and chlorcyclizine .
5. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Summary of Application : Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
6. Synthesis of (4-chlorophenyl)(phenyl)-methyl]-piperazine
- Summary of Application : A simple and efficient route has been developed for the synthesis of anti-histamine drugs clocinizine and chlorcyclizine .
- Methods of Application : The common intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine is prepared from (4-chlorophenyl)(phenyl)-methanone in three steps with excellent yields .
- Results or Outcomes : The synthesis resulted in the production of antihistamine drugs clocinizine and chlorcyclizine .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRMCHVQOVZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-methylpropylamine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



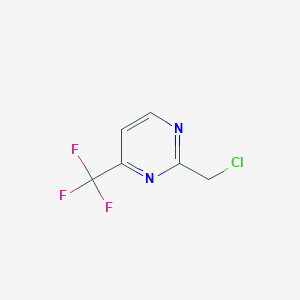
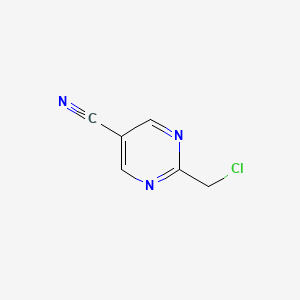
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)
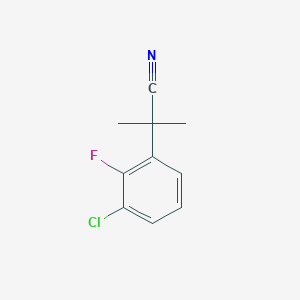

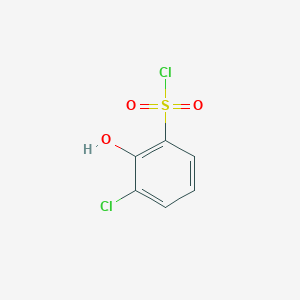
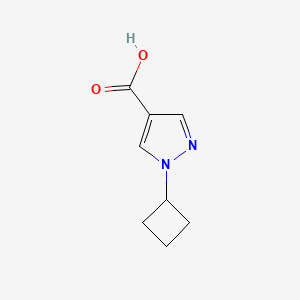
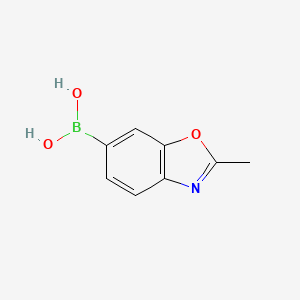
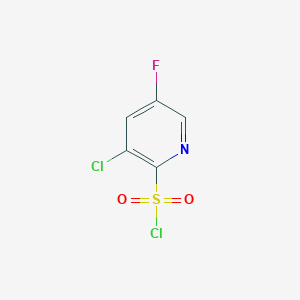
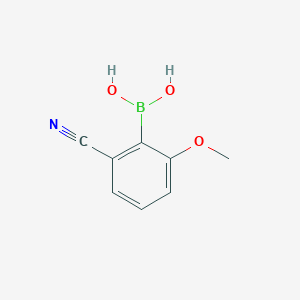
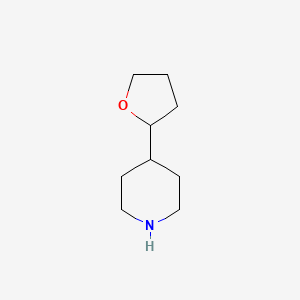
![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)
![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)